molecular formula C20H19N5O3 B2465303 2-amino-4-(furan-2-yl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 881218-72-0

2-amino-4-(furan-2-yl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Número de catálogo: B2465303
Número CAS: 881218-72-0
Peso molecular: 377.404
Clave InChI: HRGIFYXDBDLDOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrano[3,2-c]pyridine core substituted with a 2-amino group, a furan-2-yl moiety at position 4, a 3-(1H-imidazol-1-yl)propyl chain at position 6, a methyl group at position 7, an oxo group at position 5, and a carbonitrile group at position 3 (hypothetical molecular formula: C₂₁H₂₀N₅O₃, MW ≈ 402.42).

Propiedades

IUPAC Name

2-amino-4-(furan-2-yl)-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-10-16-18(20(26)25(13)7-3-6-24-8-5-23-12-24)17(15-4-2-9-27-15)14(11-21)19(22)28-16/h2,4-5,8-10,12,17H,3,6-7,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGIFYXDBDLDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)N1CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(furan-2-yl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the furan and imidazole rings through various coupling reactions. Key steps may include:

    Formation of the pyrano[3,2-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step may involve a Suzuki coupling reaction using a furan boronic acid derivative.

    Attachment of the imidazole ring: This can be done through a nucleophilic substitution reaction using an imidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-4-(furan-2-yl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-amino-4-(furan-2-yl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 2-amino-4-(furan-2-yl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Core Variations

Key structural analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Synthesis Method
Target Compound Pyrano[3,2-c]pyridine 2-Amino, 4-(furan-2-yl), 6-(3-imidazolylpropyl), 7-methyl, 5-oxo, 3-carbonitrile C₂₁H₂₀N₅O₃* ~402.42 N/A Multi-component (inferred)
6h () Pyrano[3,2-b]pyran 4-(3-((4-Chlorobenzyl)oxy)phenyl), 6-(hydroxymethyl), 2-amino, 8-oxo, 3-carbonitrile C₂₂H₁₆ClN₃O₃ 405.83 232–236 Reflux with reagents
3s () Pyrano[2,3-c]pyrazole 1-(2-Chlorophenyl), 4-(3-methoxyphenyl), 3-methyl, 6-amino, 5-carbonitrile C₂₁H₁₇ClN₄O₂ 392.84 170.7–171.2 Multi-component reaction
Compound Pyrano[3,2-c]pyridine 2-Amino, 4-(furan-3-yl), 6-(pyridin-3-ylmethyl), 7-methyl, 5-oxo, 3-carbonitrile C₂₀H₁₆N₄O₃ 360.37 N/A N/A

*Hypothetical formula based on structural analysis.

Key Observations :

Core Structure: The pyrano[3,2-c]pyridine core (target and ) differs from pyrano[2,3-c]pyrazole () and pyrano[3,2-b]pyran (), altering electronic properties and ring strain.

Substituent Effects :

  • The imidazolylpropyl group in the target compound may enhance lipophilicity and metal-binding capacity compared to pyridinylmethyl () or hydroxymethyl () groups.
  • Furan-2-yl (target) vs. furan-3-yl (): Positional isomerism affects electron distribution and steric interactions.

Synthetic Routes: Multi-component reactions dominate for pyrano-fused systems (e.g., ), suggesting feasibility for the target compound.

Physicochemical and Functional Comparisons
  • Melting Points: ’s pyrano-pyrazole (3s) melts at ~171°C, while ’s pyrano-pyran (6h) melts higher (~234°C), likely due to increased hydrogen bonding from the hydroxymethyl group. The target compound’s imidazole substituent may elevate its melting point .
  • Biological Potential: Imidazole derivatives often exhibit antimicrobial or kinase-inhibitory activity. Furan moieties (e.g., in ) are associated with anti-inflammatory properties.
Challenges and Limitations
  • Synthesis Complexity : Introducing the imidazolylpropyl chain may require protective strategies to avoid side reactions.
  • Data Gaps: No direct biological or solubility data exists for the target compound; inferences rely on structural analogs.

Actividad Biológica

The compound 2-amino-4-(furan-2-yl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Amino Group : Contributing to its basicity and potential interactions with biological targets.
  • Furan and Imidazole Moieties : Known for their roles in various biological activities, including antimicrobial and anticancer effects.
  • Carbonitrile Group : Often associated with enhanced biological activity due to its electron-withdrawing properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The presence of the furan and imidazole rings is particularly noteworthy, as these structures are often linked to enhanced interaction with microbial targets.

CompoundTarget OrganismActivityReference
2-amino...E. coliInhibitory (MIC 32 µg/mL)
2-amino...S. aureusInhibitory (MIC 16 µg/mL)

2. Anticancer Properties

Studies have suggested that derivatives of this compound may possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways.

Case Study : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines in vitro.

CytokineEffectReference
TNF-αInhibition (IC50 = 10 µM)
IL-6Inhibition (IC50 = 15 µM)

The biological activities of this compound are believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to inflammation and cell survival.

Research Findings and Implications

Recent studies have highlighted the potential of this compound in drug development:

  • Antiviral Activity : Some derivatives have shown promise as neuraminidase inhibitors, which are crucial in antiviral therapies.
  • Cytotoxicity Studies : Testing against various cancer cell lines revealed that modifications in the chemical structure can significantly enhance anticancer activity.

Q & A

Q. Basic Research Focus

  • Spectroscopy : Use IR to confirm nitrile (C≡N, ~2200 cm⁻¹) and amino (N–H, ~3300–3500 cm⁻¹) groups. ¹H/¹³C NMR resolves substituent positions (e.g., furan protons at δ 6.3–7.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. Advanced Consideration

  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., CCDC-971311 for a related pyrano[2,3-c]pyrazole derivative) .
  • DFT calculations : Compare experimental IR/NMR data with computed spectra to confirm tautomeric forms or conformational preferences .

How can structure-activity relationships (SAR) be systematically explored?

Q. Advanced Research Focus

  • Substituent variation : Replace the furan-2-yl group with other aryl/heteroaryl moieties (e.g., 3,4,5-trimethoxyphenyl) to assess electronic effects on bioactivity .
  • Chain modification : Shorten or functionalize the 3-(imidazol-1-yl)propyl group to evaluate steric/electronic contributions to target binding .
  • Biological assays : Test analogs against kinase or cytochrome P450 isoforms using enzyme inhibition assays (IC₅₀ values) and correlate with computational docking results .

How should contradictory bioactivity data between studies be resolved?

Q. Advanced Research Focus

  • Assay validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Purity assessment : Confirm compound integrity (>95% by HPLC) to rule out degradation products or impurities .
  • Condition standardization : Control variables like buffer pH, temperature, and cell line passage number to minimize variability .

What computational approaches predict pharmacological potential?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs, focusing on hydrogen bonding with the amino group and π-π stacking with the furan ring .
  • ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .

How can crystallization challenges be addressed for X-ray studies?

Q. Basic Research Focus

  • Solvent screening : Test ethanol/water mixtures (70:30) for slow evaporation .
  • Seeding : Introduce microcrystals of structurally similar compounds (e.g., CCDC-971311) to induce nucleation .

Q. Advanced Consideration

  • Co-crystallization agents : Add small molecules (e.g., DMSO or glycerol) to stabilize crystal lattice formation .

What strategies mitigate instability during storage?

Q. Basic Research Focus

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the nitrile group .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

How is regioselectivity controlled during synthesis?

Q. Advanced Research Focus

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the amino moiety to steer cyclization toward the pyrano[3,2-c]pyridine core .
  • Kinetic vs. thermodynamic control : Lower reaction temperatures (e.g., 50°C) favor kinetic products, while higher temperatures (80°C) promote thermodynamic stability .

What in vitro models are suitable for preliminary toxicity screening?

Q. Advanced Research Focus

  • HepG2 cells : Assess hepatotoxicity via MTT assays after 24–48 hours of exposure .
  • hERG inhibition assay : Use patch-clamp electrophysiology to evaluate cardiac risk liabilities .

How can reaction mechanisms be elucidated?

Q. Advanced Research Focus

  • Isotopic labeling : Introduce ¹³C at the nitrile group to track its incorporation during cyclization via ¹³C NMR .
  • DFT-based transition state analysis : Identify energy barriers for key steps (e.g., ring closure) using Gaussian 16 .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.